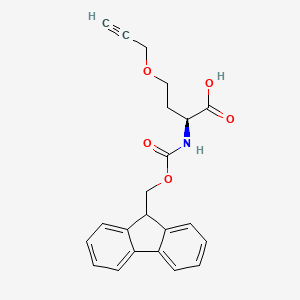![molecular formula C23H20F3N3O3S B2398373 2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide CAS No. 899941-00-5](/img/structure/B2398373.png)
2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a derivative of benzofuro[3,2-d]pyrimidine, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. It contains a benzofuro[3,2-d]pyrimidine core, which is a bicyclic structure with a fused benzene and furan ring, and a pyrimidine ring attached at the 3 and 2 positions of the furan ring .Scientific Research Applications
Chemical Synthesis and Anticancer Activity The exploration of chemical compounds for anticancer activity involves the synthesis of derivatives with potential therapeutic effects. For instance, the design and synthesis of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives were undertaken with the aim of discovering new anticancer agents. This effort led to the identification of compounds showing appreciable cancer cell growth inhibition against various cancer cell lines, highlighting the potential of targeted chemical synthesis in the development of cancer treatments (Al-Sanea et al., 2020).
Antimicrobial Activity The synthesis of new heterocycles incorporating antipyrine moiety has been explored for their antimicrobial properties. This research resulted in the development of compounds demonstrating significant antimicrobial potency. Such studies underscore the importance of chemical modifications in enhancing the antimicrobial efficacy of compounds, providing a pathway for the development of novel antimicrobial agents (Bondock et al., 2008).
Radioisotope Labeling for Imaging Research into radioisotope labeling of selective ligands, such as in the synthesis of [18F]PBR111, a radioligand for imaging the translocator protein (18 kDa) with PET, represents another application area. These efforts facilitate the development of diagnostic tools for medical imaging, enhancing our ability to study and understand various diseases at the molecular level (Dollé et al., 2008).
Development of Anti-Inflammatory and Analgesic Agents The synthesis of novel compounds derived from visnaginone and khellinone as anti-inflammatory and analgesic agents illustrates the application of chemical synthesis in creating new therapeutic agents. Such research contributes to the expansion of available treatments for inflammation and pain, offering potential improvements over existing medications (Abu‐Hashem et al., 2020).
Synthesis of Fused Heterocycles for Antimicrobial Activity The development of new heterocycles, such as thiazolo[3,2-a]pyrimidinones, through the use of doubly electrophilic building blocks, highlights the chemical ingenuity in creating compounds with potential antimicrobial activity. This area of research is crucial for addressing the growing concern of antimicrobial resistance by providing new compounds for evaluation as antimicrobial agents (Janardhan et al., 2014).
properties
IUPAC Name |
2-[(3-butyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F3N3O3S/c1-2-3-11-29-21(31)20-19(16-9-4-5-10-17(16)32-20)28-22(29)33-13-18(30)27-15-8-6-7-14(12-15)23(24,25)26/h4-10,12H,2-3,11,13H2,1H3,(H,27,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRAUMQILGURLRG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=CC=CC(=C4)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F3N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


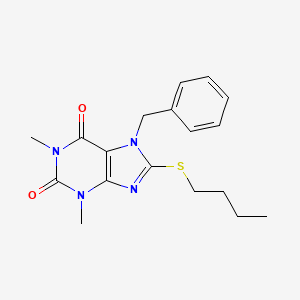
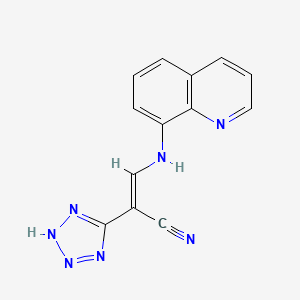
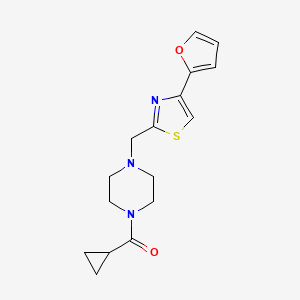
![3-Chloro-6-[4-(3-chlorophenyl)piperazin-1-yl]pyridazine](/img/structure/B2398295.png)
![3-(1H-benzo[d]imidazol-1-yl)-1-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)propan-1-one](/img/structure/B2398298.png)
![[4-[[(3-Methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone](/img/structure/B2398301.png)
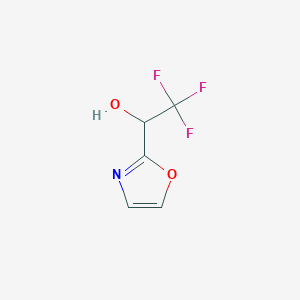

![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2398304.png)

![N-(2-(furan-3-yl)-2-hydroxyethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2398308.png)
![Tert-butyl 3-[ethyl-[4-(prop-2-enoylamino)benzoyl]amino]piperidine-1-carboxylate](/img/structure/B2398311.png)
